

HiBiT Tag Expression Technical Support Center

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Compound of Interest		
Compound Name:	HiBiT tag	
Cat. No.:	B15559991	Get Quote

Welcome to the technical support center for troubleshooting poor **HiBiT tag** expression in cells. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are some common questions and issues that can arise when working with HiBiT-tagged proteins.

Q1: Why is my luminescent signal low or undetectable?

A low or absent luminescent signal is a common issue that can stem from several factors, ranging from suboptimal protein expression to issues with the detection reagent itself.

Possible Causes and Solutions:

- Poor Protein Expression: The level of your HiBiT-tagged protein may be too low for detection.
 - Solution: If using a transient transfection system, optimize the transfection efficiency. For
 endogenously tagged proteins via CRISPR/Cas9, low expression may be physiological.
 The HiBiT system is sensitive enough to detect proteins at endogenous levels, but for very
 low abundance proteins, you may need to increase the number of cells per well.[1][2]



- Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of released HiBiTtagged protein available for detection.[3]
 - Solution: Ensure the lysis buffer is appropriate for your cell type and that the incubation time is sufficient.[4] For optimal results, mixing on an orbital shaker for 3-10 minutes is recommended.[5]
- Suboptimal Tag Placement: The HiBiT tag's location (N-terminus, C-terminus, or internal)
 can affect the protein's expression, folding, and the accessibility of the tag to LgBiT.[5][6][7]
 - Solution: If you suspect tag placement is an issue, consider re-designing your construct to place the tag on the other terminus or in a known surface-exposed loop.[8]
- Protein Degradation: Your protein of interest might be rapidly degraded by the cell's proteasomal machinery.[9][10]
 - Solution: To test for this, you can treat your cells with a proteasome inhibitor (e.g., MG132)
 before lysis to see if the signal increases.
- Issues with Detection Reagent: The Nano-Glo® HiBiT Lytic Reagent may not have been prepared or stored correctly.
 - Solution: Prepare the reagent fresh for each experiment according to the technical manual.[5][7] Ensure all components have been equilibrated to room temperature before mixing.[5]

Q2: My signal is variable between replicate wells. What could be the cause?

High variability can make it difficult to draw conclusions from your data. The source of this variability is often related to inconsistencies in cell handling or assay setup.

Possible Causes and Solutions:

 Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable amounts of HiBiT-tagged protein.



- Solution: Ensure your cells are in a single-cell suspension before seeding and mix the cell suspension between pipetting.
- Incomplete Mixing after Reagent Addition: If the lytic reagent is not mixed thoroughly with the cell culture medium, the lysis and subsequent luminescent reaction can be uneven.
 - Solution: After adding the Nano-Glo® HiBiT Lytic Reagent, mix the plate on an orbital shaker for 3-10 minutes.[5]
- Edge Effects on Assay Plates: Wells on the edge of the plate can be more susceptible to evaporation, leading to changes in reagent concentration and higher variability.
 - Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with media or PBS to maintain a humid environment.
- Temperature Gradients: Temperature fluctuations across the assay plate can affect the enzymatic reaction rate.
 - Solution: Ensure the plate is equilibrated to room temperature before adding the detection reagent and reading the luminescence.[5]

Q3: I am using CRISPR to endogenously tag my protein with HiBiT, but I'm not getting a signal. What should I do?

CRISPR-mediated knock-in of the **HiBiT tag** is a powerful technique, but it can be challenging. [8][11]

Possible Causes and Solutions:

- Low Editing Efficiency: The efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR) can be low, resulting in a small population of correctly edited cells.[8]
 - Solution: Optimize your electroporation or transfection conditions for the delivery of CRISPR components. It may also be necessary to screen multiple guide RNAs to find one with high cutting efficiency.[8] An intracellular HiBiT assay should be performed first to check for any signal within the cells.[8]

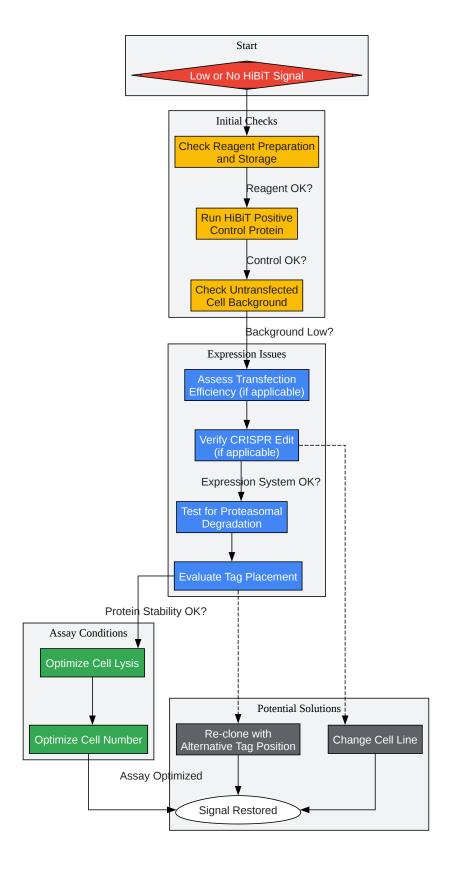


- Incorrect Tag Insertion: The HiBiT tag may have been inserted out-of-frame or with mutations.
 - Solution: Sequence the genomic DNA from your edited cell pool or clonal isolates to verify the correct in-frame insertion of the HiBiT tag.
- Low Endogenous Expression: The endogenous expression level of your protein of interest in the chosen cell line may be too low to detect, even with the sensitive HiBiT system.[1]
 - Solution: Confirm the expression of your target protein in your cell line using an alternative method like qPCR or Western blot (if an antibody is available). You may need to choose a different cell line with higher expression levels.

Troubleshooting Workflow

This diagram outlines a general workflow for troubleshooting poor **HiBiT tag** expression.





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Caption: A flowchart for diagnosing and solving issues with low HiBiT signal.



Experimental Protocols

Protocol 1: Optimizing Cell Lysis

This protocol is designed to determine the optimal lysis conditions for your specific cell type.

Materials:

- Cells expressing your HiBiT-tagged protein
- Nano-Glo® HiBiT Lytic Detection System (Buffer, LgBiT, Substrate)[5][6][7]
- Opaque, white 96-well plates
- Orbital shaker
- Luminometer

Method:

- Seed your cells in a 96-well plate at your standard density and incubate overnight.
- Prepare the Nano-Glo® HiBiT Lytic Reagent according to the technical manual.[5][7]
- Remove the plate from the incubator and allow it to equilibrate to room temperature.[5]
- Add a volume of the lytic reagent equal to the volume of culture medium in each well.[5]
- Test different mixing conditions:
 - Condition A: No shaking (pipette mix only).
 - Condition B: Orbital shaking at 300 rpm for 3 minutes.
 - Condition C: Orbital shaking at 600 rpm for 3 minutes.
 - Condition D: Orbital shaking at 600 rpm for 10 minutes.
- Incubate the plate at room temperature for 10 minutes after mixing.



- Measure the luminescence using a plate reader.
- Compare the signal-to-background ratio for each condition to determine the optimal lysis procedure.

Protocol 2: Assessing Protein Degradation

This protocol helps determine if your HiBiT-tagged protein is being rapidly degraded.

Materials:

- Cells expressing your HiBiT-tagged protein
- Proteasome inhibitor (e.g., MG132)
- DMSO (vehicle control)
- Nano-Glo® HiBiT Lytic Detection System[5][6][7]
- Opaque, white 96-well plates
- Luminometer

Method:

- Seed your cells in a 96-well plate and incubate overnight.
- Treat the cells with a range of concentrations of the proteasome inhibitor (e.g., 1, 5, 10 μM MG132) and a vehicle control (DMSO).
- Incubate for 4-6 hours.
- Prepare the Nano-Glo® HiBiT Lytic Reagent.[5][7]
- Equilibrate the plate to room temperature.[5]
- Add the lytic reagent, mix, and incubate for 10 minutes.[5]
- Measure the luminescence.



 An increase in luminescence in the inhibitor-treated wells compared to the vehicle control suggests that your protein is being degraded by the proteasome.

Quantitative Data Summary

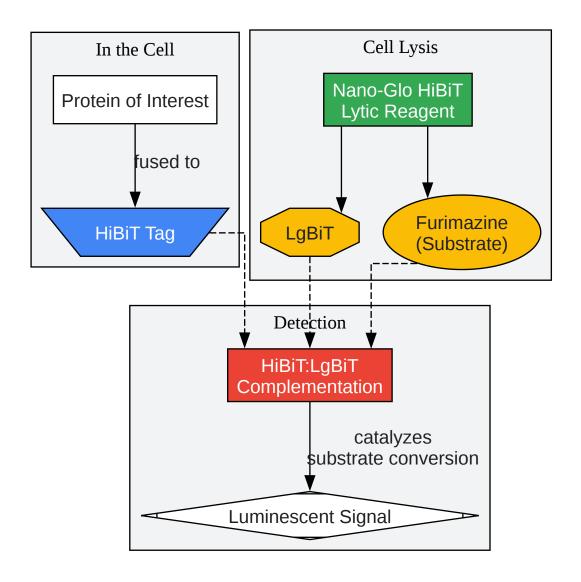
The HiBiT system offers a broad dynamic range for protein quantification.[5][7] Below is a table summarizing the expected performance of the Nano-Glo® HiBiT Lytic Detection System.

Parameter	Value	Reference
Linear Dynamic Range	> 7 orders of magnitude	[5][7]
Limit of Detection	< 1 amol of HiBiT-tagged protein	[2]
Signal Half-Life	> 3 hours at 22°C	[5]
Assay Time	~10 minutes	[2]

HiBiT Detection Pathway

The following diagram illustrates the principle of HiBiT detection in a lytic assay format.





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Caption: The mechanism of HiBiT lytic detection from expression to signal.

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